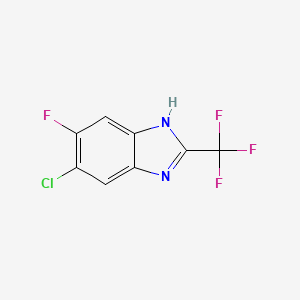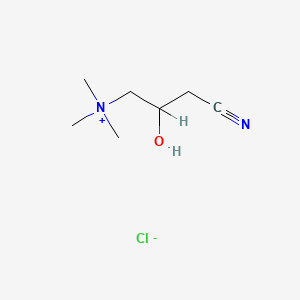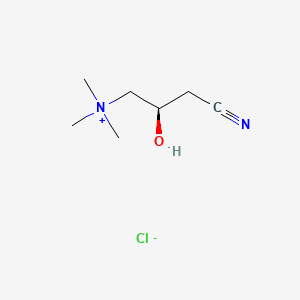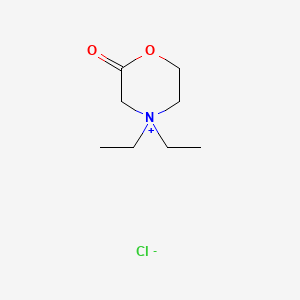
2-クロロプロピオフェノン
概要
説明
2-Chloropropiophenone is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is known for its use in various chemical reactions and applications. The compound is characterized by a phenyl group attached to a chlorinated propanone moiety.
科学的研究の応用
2-Chloropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
生化学分析
Biochemical Properties
2-Chloropropiophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with dehalogenase enzymes, which facilitate the removal of halogen atoms from organic compounds. This interaction is crucial for the biotransformation of 2-Chloropropiophenone into less toxic compounds. Additionally, 2-Chloropropiophenone can interact with various proteins involved in cellular signaling pathways, influencing their activity and function .
Cellular Effects
2-Chloropropiophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that 2-Chloropropiophenone can modulate the activity of key signaling proteins, leading to changes in cellular responses. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of 2-Chloropropiophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Chloropropiophenone can bind to specific enzymes, such as dehalogenases, inhibiting their activity and preventing the breakdown of halogenated compounds. Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. These interactions can result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloropropiophenone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Chloropropiophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products. These degradation products can have different biochemical properties and effects on cells. Long-term exposure to 2-Chloropropiophenone in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Chloropropiophenone vary with different dosages in animal models. At low doses, 2-Chloropropiophenone may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2-Chloropropiophenone can exhibit toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
2-Chloropropiophenone is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, 2-Chloropropiophenone undergoes oxidation, reduction, or hydrolysis, leading to the formation of intermediate metabolites. These intermediates can then undergo phase II reactions, such as conjugation with glucuronic acid or glutathione, resulting in more water-soluble and excretable compounds. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2-Chloropropiophenone .
Transport and Distribution
The transport and distribution of 2-Chloropropiophenone within cells and tissues involve various transporters and binding proteins. Once inside the cell, 2-Chloropropiophenone can interact with specific transporters that facilitate its movement across cellular membranes. Additionally, binding proteins can influence its localization and accumulation within different cellular compartments. These interactions can affect the overall distribution and bioavailability of 2-Chloropropiophenone within the cell .
Subcellular Localization
The subcellular localization of 2-Chloropropiophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, 2-Chloropropiophenone may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals. These localization patterns can influence its activity and function within the cell, affecting various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloropropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H6+ClCH2COClAlCl3C6H5COCH2Cl+HCl
Another method involves the chlorination of propiophenone using chlorine gas in the presence of a catalyst such as aluminum chloride. This method typically requires low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain a refined product .
Industrial Production Methods
Industrial production of 2-chloropropiophenone often involves the chlorination of propiophenone in the presence of a catalyst. The process includes steps such as chlorination, hydrolysis, washing, and distillation to achieve high purity and yield .
化学反応の分析
Types of Reactions
2-Chloropropiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the compound.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thioethers.
Reduction: Formation of 2-chloropropanol.
Oxidation: Formation of 2-chlorobenzoic acid.
作用機序
The mechanism of action of 2-chloropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
類似化合物との比較
Similar Compounds
Propiophenone: The parent compound without the chlorine substitution.
2-Bromopropiophenone: A brominated derivative with similar reactivity.
2-Iodopropiophenone: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.
Uniqueness
2-Chloropropiophenone is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s electrophilic nature allows it to interact with a wide range of nucleophiles, enhancing its utility in chemical synthesis .
特性
IUPAC Name |
2-chloro-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCPQHPNAZONTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278004 | |
| Record name | 2-Chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6084-17-9 | |
| Record name | 2-Chloro-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 5663 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6084-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituents on the aromatic ring of 2-chloropropiophenone influence its photochemical reactivity?
A: Research has shown that the presence and position of substituents on the aromatic ring of 2-chloropropiophenone can significantly alter the product distribution in photosolvolysis reactions. For instance, when 2-chloropropiophenone undergoes photosolvolysis in 2,2,2-trifluoroethanol, electron-donating substituents, such as methoxy groups, at the para- and meta-positions were found to favor the formation of heterolytic nucleophilic substitution products over phenyl-rearrangement products. [] This suggests that electron-donating groups can stabilize the reaction intermediates involved in the heterolytic pathway.
Q2: What types of reactions can 2-chloropropiophenone undergo upon photoexcitation?
A: 2-Chloropropiophenone is known to undergo both heterolytic and homolytic photoreactions. Studies have demonstrated its participation in photosolvolysis reactions, leading to the formation of both nucleophilic substitution products and products arising from phenyl rearrangement. [] The specific reaction pathway and product distribution are influenced by factors like the solvent, the presence of catalysts, and the nature of substituents on the aromatic ring.
Q3: Beyond photosolvolysis, are there other methods for inducing transformations in 2-chloropropiophenone?
A: Yes, research indicates that 2-chloropropiophenone can undergo phenyl rearrangement under the influence of catalysts like silver tetrafluoroborate (AgBF4). [] This suggests that alternative reaction pathways, distinct from photochemical ones, can be exploited to achieve desired transformations in this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)









